molecular formula C7H10BrN3 B13283951 2-(5-Bromopyrimidin-2-yl)propan-2-amine

2-(5-Bromopyrimidin-2-yl)propan-2-amine

Cat. No.: B13283951
M. Wt: 216.08 g/mol
InChI Key: UIRDIGDIBQIMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyrimidin-2-yl)propan-2-amine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including substitution and condensation to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering its oxidation state and forming various intermediates.

    Condensation Reactions: The compound can form larger molecules through condensation reactions with other compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substituted Pyrimidines: Resulting from nucleophilic substitution.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    5-Bromopyrimidin-2-amine: A closely related compound with similar chemical properties.

    2-Amino-5-bromopyridine: Another brominated pyrimidine derivative with comparable reactivity.

Uniqueness: 2-(5-Bromopyrimidin-2-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-amine group, which imparts distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRDIGDIBQIMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.